Dehydroaglaiastatin

描述

Dehydroaglaiastatin is a naturally occurring compound belonging to the class of cyclopentadiene terpenoids. It is known for its potential biological activities, particularly in inhibiting the growth of tumor cells. The compound is derived from certain plant species, such as Sappan lignum (Caesalpinia sappan), and has shown promise in various biological assays .

准备方法

Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for the complete synthesis of Dehydroaglaiastatin. The compound is primarily extracted from natural sources. research is ongoing to develop efficient synthetic methods to produce this compound in the laboratory .

Industrial Production Methods: Due to the lack of a complete synthetic route, industrial production of this compound relies on extraction from natural sources. The extraction process involves isolating the compound from plant materials using solvents and purification techniques such as chromatography .

化学反应分析

Types of Reactions: Dehydroaglaiastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

科学研究应用

Anticancer Properties

Mechanism of Action:

Dehydroaglaiastatin exhibits significant anticancer activity primarily through the inhibition of protein synthesis. It binds to the translation initiation factor eIF4A, which is crucial for the assembly of ribosomes during protein synthesis. This action disrupts the proliferation of cancer cells by hindering their ability to produce essential proteins required for growth and survival .

Case Studies:

- Flavaglines in Cancer Therapy: Research has indicated that this compound, as a flavagline, demonstrates potent antiproliferative effects against various tumor cell lines at nanomolar concentrations. Studies have shown that it does not significantly affect normal cells, making it a promising candidate for targeted cancer therapies .

- Clinical Trials: Ongoing clinical trials are assessing the efficacy of this compound in combination with other chemotherapeutic agents to enhance treatment outcomes for specific cancers such as breast and lung cancer.

Antiviral Activity

Targeting RNA Viruses:

Recent studies have highlighted the potential of this compound as an antiviral agent against emerging RNA viruses, including SARS-CoV-2. The compound's ability to inhibit eIF4A also suggests a pan-viral strategy that could minimize the impact of future RNA virus pandemics .

Research Findings:

- In Vitro Studies: Laboratory studies have demonstrated that this compound can effectively inhibit viral replication in cell cultures infected with various RNA viruses. This positions it as a candidate for further development into antiviral therapies .

Neuroprotective Effects

Potential Applications:

Emerging research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate signaling pathways involved in neuronal survival is currently under investigation.

Preliminary Findings:

- Cell Culture Studies: Initial experiments have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neuroprotection .

Pharmacological Research and Development

Synthetic Approaches:

The synthesis of this compound has been a focus of chemical research due to its complex structure and potential therapeutic benefits. Various synthetic methods have been developed to produce this compound efficiently, enabling further pharmacological studies and applications .

Table 1: Summary of Applications

| Application Area | Mechanism/Action | Current Status |

|---|---|---|

| Anticancer | Inhibition of protein synthesis via eIF4A | Clinical trials ongoing |

| Antiviral | Inhibition of RNA virus replication | In vitro studies promising |

| Neuroprotective | Modulation of neuronal survival pathways | Preliminary research ongoing |

| Synthetic Development | Efficient synthesis methods developed | Active research |

作用机制

The mechanism by which Dehydroaglaiastatin exerts its effects involves several molecular targets and pathways:

Cell Cycle Inhibition: this compound can inhibit the progression of the cell cycle, thereby preventing the proliferation of cancer cells.

Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in tumor cells by regulating apoptotic pathways.

Antifungal Activity: this compound exhibits antifungal properties by disrupting the cell membrane integrity of pathogenic fungi.

相似化合物的比较

Dehydroaglaiastatin is unique among cyclopentadiene terpenoids due to its specific biological activities. Similar compounds include:

Agelastatin A: Known for its potent antitumor activity and inhibition of glycogen synthase kinase-3 beta (GSK-3β).

Silvestrol: Exhibits high cytotoxicity comparable to natural anticancer compounds like paclitaxel and camptothecin.

Rocaglamides: A group of flavolignans with pronounced anticancer and antiviral activities.

These compounds share some structural similarities with this compound but differ in their specific biological activities and molecular targets.

生物活性

Dehydroaglaiastatin is a compound derived from the Aglaia species, particularly Aglaia odorata. It belongs to the class of flavaglines, which are known for their diverse biological activities, including anticancer, antiviral, and insecticidal properties. This article compiles and analyzes various studies to provide a comprehensive overview of the biological activity of this compound.

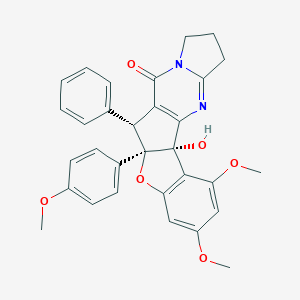

Chemical Structure and Properties

This compound has the chemical formula and features a complex structure characteristic of flavaglines. The structural diversity of this class of compounds is crucial for their biological activity. The compound's unique molecular configuration allows it to interact with various biological targets, leading to its therapeutic potential.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research has demonstrated that it inhibits cell proliferation by targeting critical cellular processes:

- Mechanism of Action : The primary mechanism involves the inhibition of protein synthesis by binding to the translation initiation factor eIF4A, which is essential for the translation of mRNA into proteins. This inhibition disrupts cancer cell growth and survival pathways .

- Cell Lines Tested : Studies have shown that this compound is effective against several human cancer cell lines, including HepG2 (liver cancer) and others .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against RNA viruses such as SARS-CoV-2. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral therapies:

- Targeting Viral Mechanisms : this compound's interaction with eIF4A may also impede viral protein synthesis, providing a broad-spectrum antiviral strategy .

Insecticidal Activity

Flavaglines, including this compound, have demonstrated insecticidal properties comparable to well-known natural insecticides like azadirachtin:

- Effectiveness : Comparative studies indicate that this compound exhibits potent insecticidal activity, making it a potential candidate for agricultural applications .

Case Studies and Research Findings

- Cytotoxic Evaluation : A study evaluating the cytotoxic effects of various flavaglines, including this compound, found that it significantly inhibited the growth of cancer cells at low concentrations while sparing normal cells .

- Comparative Phytochemistry : Research comparing different Aglaia species revealed that compounds like this compound possess unique structural features that correlate with their biological activities, emphasizing the importance of structural modifications in enhancing efficacy .

- Potential in Drug Development : The promising results from in vitro studies suggest that this compound could be developed into a therapeutic agent for cancer and viral infections, warranting further preclinical and clinical investigations .

属性

IUPAC Name |

(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIPQJTZJGUXND-JZRGNDHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the cytotoxic activity of Dehydroaglaiastatin?

A1: this compound exhibited significant cytotoxic activity against HepG2 human liver cancer cells in vitro, with an IC50 value of 0.69 µM. This suggests potential anti-cancer properties, warranting further investigation. []

Q2: Were other rocaglamide derivatives investigated in this study, and how did their activity compare to this compound?

A2: Yes, the study also investigated 8b-O-5-oxohexylrocaglaol and rocaglaol, which are other rocaglamide derivatives. While these compounds also displayed cytotoxic activity against HepG2 cells, their potency was lower than this compound, with IC50 values of 4.77 µM and 7.37 µM, respectively. This difference in potency highlights the potential influence of structural variations within the rocaglamide family on cytotoxic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。